REACTION_CXSMILES
|
[CH3:1]N(C)C=O.P(Cl)(Cl)(Cl)=O.[CH3:11][N:12]([CH3:27])[C:13]1[CH:26]=[CH:25][C:16]([C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=O)=[CH:15][CH:14]=1.C[Mg]Cl>C1(C)C=CC=CC=1.O.ClCCCl>[CH3:11][N:12]([CH3:27])[C:13]1[CH:26]=[CH:25][C:16]([C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH2:1])=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C(=O)C2=CC=CC=C2)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a 100 ml reaction flask
|
Type
|
CUSTOM
|
Details
|
A bath was dismantled
|
Type
|
ADDITION
|
Details
|
H7-21646 was added dropwise to the mixture
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 3 hours at the same temperature
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
was then neutralized by addition of soda ash
|
Type
|
CUSTOM
|
Details
|
a decomposition reaction
|
Type
|
WASH
|
Details
|
The resulting solution was washed with water
|
Type
|
CONCENTRATION
|
Details
|
dried/concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C(=C)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 29.3% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |